molecular formula C13H9FN4S B2988115 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1210244-46-4

4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2988115
CAS No.: 1210244-46-4
M. Wt: 272.3
InChI Key: AHWCBYQRDUUYCV-UHFFFAOYSA-N
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Description

4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a high-value heterocyclic compound supplied for research and development purposes. This chemical features a fused aromatic structure combining thiazole and pyrimidine rings, a scaffold recognized for its significant potential in medicinal chemistry . The incorporation of a fluorine atom at the meta-position of the phenyl ring is a strategic modification, as fluorination is a well-established method to fine-tune the lipophilicity, metabolic stability, and bioavailability of lead compounds . This compound serves as a versatile building block for constructing more complex molecules. Its structure is closely related to a class of thiazolo[3,2-a]pyrimidinones, which are reported in scientific literature to exhibit a broad spectrum of biological activities. These activities include serving as antipsychotic agents, anticancer compounds, and anti-inflammatory agents, making this chemical series a promising starting point for drug discovery initiatives . Researchers can utilize this compound as a key intermediate for further derivatization through cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to create a diverse library of analogs for biological screening . Please note that this product is intended for research use only in a laboratory setting and is not meant for diagnostic, therapeutic, or any other human use. Researchers should refer to the specific safety data sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-9-3-1-2-8(6-9)12-17-7-11(19-12)10-4-5-16-13(15)18-10/h1-7H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWCBYQRDUUYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(S2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 3-fluorobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with a suitable pyrimidine derivative under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine:

Basic Information
4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine is a chemical compound with the molecular formula C13H9FN4S and a molecular weight of 272.30 g/mol . It has the following synonyms:

  • 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
  • MFCD16170340
  • AKOS005094442

Related Research
While the search results do not focus specifically on the applications of 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine, they do provide some context regarding similar compounds and their potential uses:

  • Thiazole Derivatives: A study mentions the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylase inhibitors .
  • Pyrimidine Derivatives: Pyrimidine is a moiety that has a wide range of pharmacological activities and is employed in the design of privileged structures in medicinal chemistry .
  • Antiviral Agents: Research highlights advancements in synthesized N-heterocycles, including thiadiazole derivatives, as antiviral agents . Some of these compounds demonstrated potency against the Tobacco Mosaic Virus (TMV) and Dengue Virus (DENV) .

Mechanism of Action

The mechanism of action of 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 4-(thiazol-5-yl)pyrimidin-2-amine scaffold but differing in substituents, biological activity, and physicochemical properties.

Structural Modifications and Physicochemical Properties

Compound Name Substituents on Thiazole Molecular Weight (g/mol) Purity (%) HPLC Retention Time (min) Key Reference
4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine 3-Fluorophenyl 298.32* N/A N/A N/A
4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine 4-Fluorophenyl, piperidin-4-yl 400.40 >95 0.70 (UPLC)
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine 2,4-Dimethylthiazole, 4-CF3-phenyl 350.36 N/A N/A
4-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine 4-Methylthiazole, 4-methylphenyl 282.40 ≥95 N/A
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine Dichlorophenyl, isoxazole 296.13 100 N/A

*Calculated using PubChem’s molecular weight calculator.

Key Observations:

  • Fluorine Substitution: The 3-fluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-halogenated analogs (e.g., methylphenyl in ).
  • Thiazole vs. Isoxazole : Replacement of thiazole with isoxazole () reduces molecular weight but may alter hydrogen-bonding capacity.
  • Piperidine Substituents : The piperidin-4-yl group in increases molecular weight and likely improves solubility via basic nitrogen.

Biological Activity

The compound 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine (also referred to as compound 1 ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of compound 1 consists of a pyrimidine ring substituted with a thiazole moiety and a fluorophenyl group. The presence of halogen substituents, particularly fluorine and chlorine, is believed to enhance its biological activity by increasing its interaction with target proteins.

Molecular Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H9FN4S
Molecular Weight270.30 g/mol
InChI KeyInChI=1S/C13H9FN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-2-1-3-8(15)4-7/h1-6H,(H2,16,18,19)

Enzyme Inhibition

Compound 1 has shown potential as an inhibitor of several enzymes involved in key biological pathways. Notably, it has demonstrated inhibitory effects on protein kinase B (AKT) , which is critical for cancer cell survival and proliferation. The inhibition of AKT can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that compound 1 exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli , showing promising results with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Properties

In vitro studies have demonstrated that compound 1 can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival. This effect is attributed to its ability to inhibit key signaling molecules involved in tumor progression .

Antimicrobial Efficacy

The compound's antimicrobial activity has been evaluated through various assays. The following table summarizes its effectiveness against different pathogens:

PathogenMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039High
Escherichia coli0.025Moderate
Pseudomonas aeruginosa0.015Moderate

These findings suggest that compound 1 could be developed as a therapeutic agent for treating infections caused by resistant bacterial strains .

Case Study: Anticancer Activity

A study conducted on the effects of compound 1 on breast cancer cell lines revealed that treatment with the compound led to a significant decrease in cell viability compared to untreated controls. The mechanism was linked to the downregulation of AKT signaling pathways .

Research Findings on Antimicrobial Activity

In another research effort, compound 1 was tested alongside standard antibiotics. It exhibited synergistic effects when combined with ampicillin against certain strains of bacteria, suggesting potential for use in combination therapy .

Q & A

What are the common synthetic routes for preparing 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine, and what reaction conditions are critical for optimizing yield?

Level: Basic (Synthetic Chemistry)
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the thiazole ring, followed by coupling with a pyrimidine moiety. Key steps include:

  • Thiazole formation: Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., using triethylamine) .
  • Pyrimidine coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyrimidin-2-amine group. For example, palladium-catalyzed coupling with boronic acid derivatives under inert atmospheres (e.g., N₂) .
  • Critical conditions: Control of temperature (e.g., 80–100°C for cyclization), solvent selection (DMF or THF for polar intermediates), and purification via column chromatography or recrystallization to isolate the target compound .

How can researchers resolve discrepancies in crystallographic data when determining the molecular structure of this compound?

Level: Advanced (Structural Analysis)
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond lengths, dihedral angles) can arise from polymorphism or experimental resolution. Strategies include:

  • High-resolution data collection: Use synchrotron radiation to improve data quality and reduce noise .
  • Hydrogen bonding analysis: Compare intramolecular interactions (e.g., N–H⋯N bonds) to validate conformational stability .
  • Computational validation: Employ density functional theory (DFT) to compare experimental and calculated geometries, identifying outliers for further refinement .
  • Cross-referencing: Validate against related structures (e.g., fluorophenyl-thiazole derivatives) to assess steric or electronic influences .

What methodological approaches are recommended for analyzing the compound's biological activity in mast cell inhibition studies?

Level: Basic (Pharmacology)
Methodological Answer:
Key assays include:

  • β-hexosaminidase release assay: Measure degranulation in IgE-sensitized mast cells after antigen challenge, using spectrophotometric quantification .
  • Cytokine profiling: ELISA or multiplex assays to quantify IL-6, TNF-α, and histamine levels post-treatment .
  • Dose-response curves: Determine IC₅₀ values using serial dilutions (e.g., 0.1–100 µM) and statistical tools like GraphPad Prism for nonlinear regression analysis .

What strategies can be employed to address conflicting data regarding the compound's kinase inhibitory activity across different assay systems?

Level: Advanced (Data Analysis)
Methodological Answer:
Conflicting kinase inhibition data may stem from assay conditions (e.g., ATP concentration, pH) or off-target effects. Resolve via:

  • Standardized protocols: Adopt uniform ATP concentrations (e.g., 1 mM) and buffer systems (e.g., Tris-HCl) across assays .
  • Selectivity profiling: Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Cellular vs. enzymatic assays: Compare results from cell-based (e.g., Western blot for phosphorylated targets) and biochemical assays (e.g., fluorescence polarization) to distinguish direct inhibition from downstream effects .

How does the substitution pattern on the thiazole ring influence the compound's physicochemical properties and target binding affinity?

Level: Advanced (Structure-Activity Relationship)
Methodological Answer:

  • Electron-withdrawing groups (e.g., fluorine): Enhance metabolic stability and π-π stacking with hydrophobic kinase pockets (e.g., Aurora kinase) .
  • Steric effects: Bulky substituents (e.g., 3-fluorophenyl) may restrict rotational freedom, improving binding entropy. Use molecular dynamics simulations to assess conformational flexibility .
  • LogP optimization: Introduce polar groups (e.g., pyrimidin-2-amine) to balance solubility and membrane permeability, validated via shake-flask or HPLC methods .

What are the best practices for validating the purity and identity of this compound using orthogonal analytical techniques?

Level: Basic (Characterization)
Methodological Answer:

  • HPLC-MS: Confirm molecular weight (e.g., exact mass 350.0813 Da) and purity (>95%) using reverse-phase C18 columns and electrospray ionization .
  • NMR spectroscopy: Assign peaks via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and compare with published spectra of analogues .
  • Elemental analysis: Verify C, H, N, S content within ±0.4% of theoretical values .
  • X-ray diffraction: Resolve structural ambiguities by single-crystal analysis, focusing on bond angles and packing interactions .

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